![molecular formula C20H18FN5O B2851409 7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-29-2](/img/structure/B2851409.png)
7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has structural similarities with the purine ring . Different studies have investigated derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . It often results in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .作用機序
Target of Action
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been found to exhibit various biological activities, including acting as inhibitors for certain enzymes . .
Mode of Action
It’s known that drugs generally exert their effects by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between Oprea1_110707 and its potential targets could lead to changes in cellular processes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the exact biochemical pathways affected by Oprea1_110707. Related compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to inhibit certain enzymes , which could potentially affect various biochemical pathways depending on the specific enzyme inhibited.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Oprea1_110707’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action. Related compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities, including antitumor and antileukemia activity .
Safety and Hazards
特性
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-11-6-5-7-13(10-11)19-24-20-23-12(2)16(18(22)27)17(26(20)25-19)14-8-3-4-9-15(14)21/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQCKSIRJNNKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)
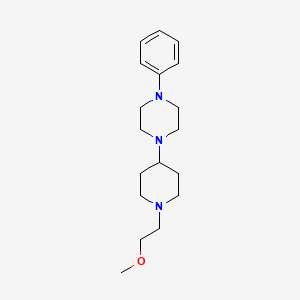


![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)
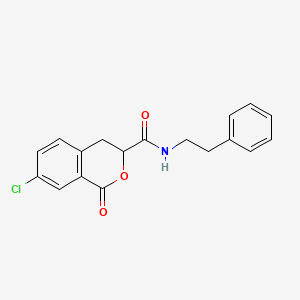
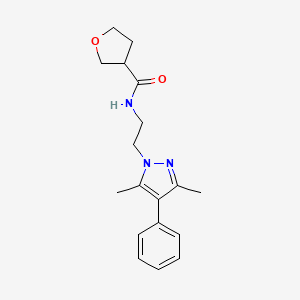
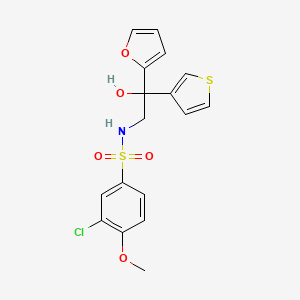

![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
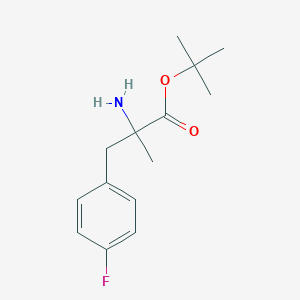
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

